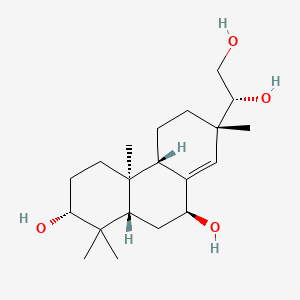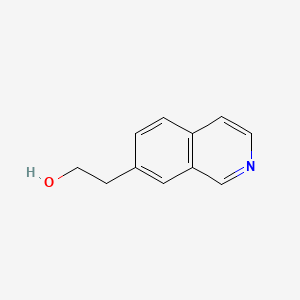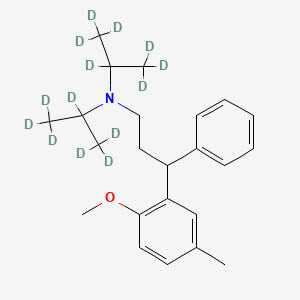
1-Piperidineethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanol-d4 is a deuterated derivative of 1-Piperidineethanol, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C7H11D4NO and a molecular weight of 133.22 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Piperidineethanol-d4 can be synthesized through the deuteration of 1-Piperidineethanol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) or other deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves similar deuteration techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction environments to facilitate the exchange of hydrogen with deuterium .
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperidineethanol-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces more saturated alcohols or hydrocarbons.
Substitution: Produces various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-Piperidineethanol-d4 is extensively used in scientific research, particularly in:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: It is used in the synthesis of deuterated compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-Piperidineethanol-d4 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can influence the rate of chemical reactions and the stability of the compound, making it useful in studying reaction mechanisms and metabolic pathways .
Comparación Con Compuestos Similares
1-Piperidineethanol: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
2-Piperidineethanol: A positional isomer with different chemical properties and applications.
Piperidine: The parent compound, widely used in organic synthesis and as a building block for various pharmaceuticals.
Uniqueness: 1-Piperidineethanol-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved NMR spectroscopy results and the ability to trace metabolic pathways more accurately .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-piperidin-1-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-6-8-4-2-1-3-5-8/h9H,1-7H2/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTWONRVIPPDKH-KXGHAPEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662173 |
Source


|
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189705-44-9 |
Source


|
| Record name | 2-(Piperidin-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
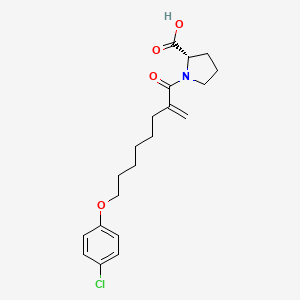
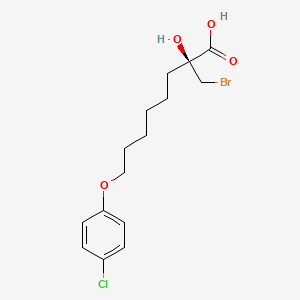

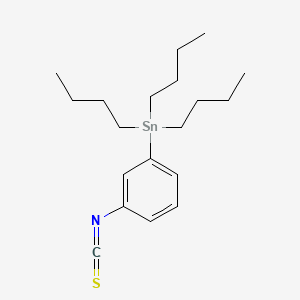

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
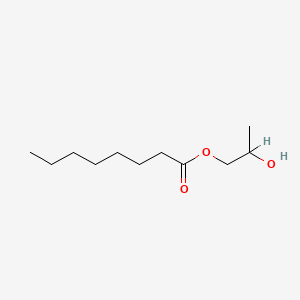
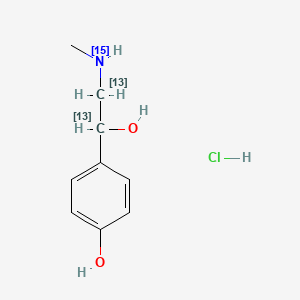
![4-[5-Chloro-2-(4-sulfobutylsulfanyl)-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonic acid](/img/structure/B562208.png)
